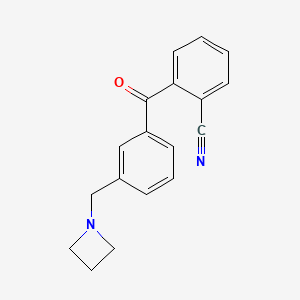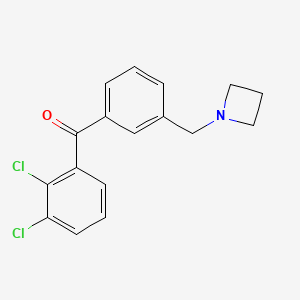
2-苄基-4-溴-2H-吲唑
描述
2-Benzyl-4-bromo-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a benzyl group at the second position and a bromine atom at the fourth position of the indazole ring. The unique structural features of 2-Benzyl-4-bromo-2H-indazole make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
科学研究应用
2-Benzyl-4-bromo-2H-indazole has found applications in various scientific research fields:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent. Its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation makes it a promising candidate for drug development.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex indazole derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biological Studies: Researchers have explored its antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Material Science: The compound’s unique structural features make it useful in the design of novel materials with specific electronic and optical properties.
作用机制
Target of Action
It’s known that indazole derivatives have a wide range of bioactivities and are present in many bioactive natural products and drug molecules . They can inhibit, regulate, and/or modulate various kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit kinases, leading to disruption of the cell cycle and potentially inducing cell death .
Biochemical Pathways
Given the known targets of indazole derivatives, it’s likely that they affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Given the known effects of indazole derivatives, it’s likely that they can disrupt cell cycle regulation and cell volume regulation, potentially leading to cell death .
生化分析
Biochemical Properties
2-Benzyl-4-bromo-2H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Benzyl-4-bromo-2H-indazole has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 2-Benzyl-4-bromo-2H-indazole and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
2-Benzyl-4-bromo-2H-indazole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Benzyl-4-bromo-2H-indazole can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of 2-Benzyl-4-bromo-2H-indazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 2-Benzyl-4-bromo-2H-indazole has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, 2-Benzyl-4-bromo-2H-indazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyl-4-bromo-2H-indazole can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Benzyl-4-bromo-2H-indazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme temperatures . Long-term exposure to 2-Benzyl-4-bromo-2H-indazole has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Benzyl-4-bromo-2H-indazole vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, 2-Benzyl-4-bromo-2H-indazole can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
2-Benzyl-4-bromo-2H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels in cells. For example, 2-Benzyl-4-bromo-2H-indazole has been shown to affect the activity of enzymes involved in the metabolism of lipids and carbohydrates, leading to changes in energy production and storage . Additionally, this compound can interact with cofactors such as NADH and FADH2, which are essential for cellular respiration and energy metabolism .
Transport and Distribution
The transport and distribution of 2-Benzyl-4-bromo-2H-indazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as the organic anion-transporting polypeptides (OATPs) and the ATP-binding cassette (ABC) transporters . Once inside the cells, 2-Benzyl-4-bromo-2H-indazole can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Benzyl-4-bromo-2H-indazole is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, 2-Benzyl-4-bromo-2H-indazole has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be targeted to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
准备方法
The synthesis of 2-Benzyl-4-bromo-2H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of o-bromobenzylhydrazine with benzyl bromide under basic conditions. The reaction typically proceeds via the formation of an intermediate hydrazone, which undergoes intramolecular cyclization to form the indazole ring.
Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to couple a brominated indazole derivative with a benzylboronic acid, yielding 2-Benzyl-4-bromo-2H-indazole in high yields. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound.
化学反应分析
2-Benzyl-4-bromo-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, a nucleophilic substitution reaction with an amine can yield 4-amino-2-benzyl-2H-indazole.
Oxidation Reactions: The benzyl group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
相似化合物的比较
2-Benzyl-4-bromo-2H-indazole can be compared with other indazole derivatives, such as:
2-Phenyl-2H-indazole: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2H-indazole: Lacks the benzyl group, which may reduce its efficacy in certain biological applications.
2-Benzyl-2H-indazole:
The presence of both the benzyl and bromine substituents in 2-Benzyl-4-bromo-2H-indazole enhances its reactivity and makes it a versatile compound for various chemical and biological applications.
属性
IUPAC Name |
2-benzyl-4-bromoindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFFHEGZRNGUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=N2)C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)





![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)
![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)
![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)

